methyl 3-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, is of interest due to its potential biological activities and unique structural properties.
Preparation Methods
The synthesis of methyl 3-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate reagents under controlled conditions . Industrial production methods often utilize catalytic processes to enhance yield and efficiency. The Suzuki–Miyaura coupling reaction is one such method that is widely applied due to its mild reaction conditions and high functional group tolerance .
Chemical Reactions Analysis
Methyl 3-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Scientific Research Applications
Methyl 3-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Its structural properties are being explored for the development of new pharmaceuticals with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism by which methyl 3-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 3-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its specific structural features and potential for diverse applications in various fields.
Properties
IUPAC Name |
methyl 3-[(4-thiophen-2-yloxan-4-yl)methylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S3/c1-21-15(18)14-12(4-10-24-14)25(19,20)17-11-16(5-7-22-8-6-16)13-3-2-9-23-13/h2-4,9-10,17H,5-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYVATWMUVMJAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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